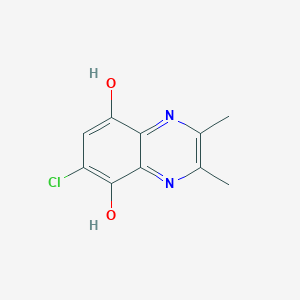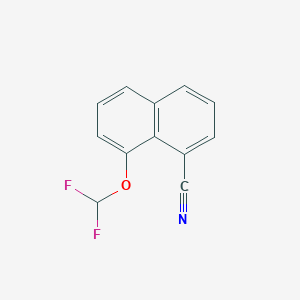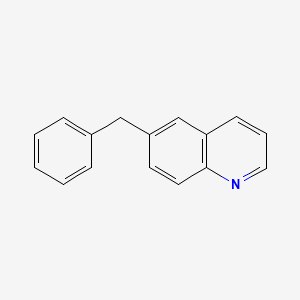
4H-1-Benzopyran-4-one, 5-acetyl-7-hydroxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, which is a significant scaffold in medicinal chemistry due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing phenol derivatives with β-keto esters in the presence of acid catalysts. For instance, the reaction between 7-hydroxy-4-methylcoumarin and acetyl chloride in the presence of anhydrous aluminum chloride can yield the desired compound .
Industrial Production Methods: Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. The use of ionic liquids as solvents and biocatalysts like lipase from Mucor miehei has been reported to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of 5-acetyl-7-hydroxy-2-methylquinone.
Reduction: Formation of 5-(1-hydroxyethyl)-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of halogenated derivatives at the 6-position.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for treating diseases like cancer, Alzheimer’s, and microbial infections
Industry: Utilized in the production of dyes and optical brighteners due to its fluorescent properties.
作用機序
The mechanism of action of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity essential for microbial survival.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
類似化合物との比較
7-Hydroxy-4-methylcoumarin: Known for its choleretic and antimicrobial properties.
6-Acetyl-7-hydroxy-4-methylcoumarin: Exhibits strong activity for serotonin receptors and potential antidepressant effects.
5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Known for its antioxidant and anticancer activities.
Uniqueness: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one stands out due to its unique combination of acetyl and hydroxy groups, which enhance its biological activity and make it a versatile compound for various applications.
特性
CAS番号 |
94356-33-9 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
5-acetyl-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H10O4/c1-6-3-10(15)12-9(7(2)13)4-8(14)5-11(12)16-6/h3-5,14H,1-2H3 |
InChIキー |
WFHGECVQFSCFBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)

![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)





